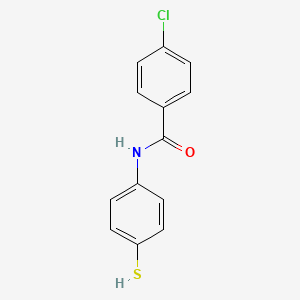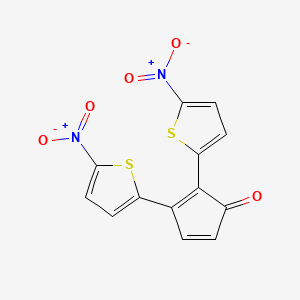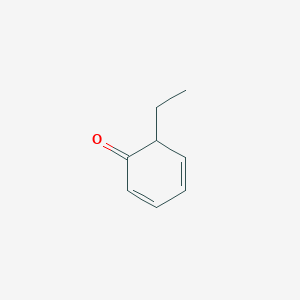![molecular formula C19H37O6PS2 B12555935 ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid CAS No. 190517-76-1](/img/structure/B12555935.png)
({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid: is a complex organophosphorus compound. It is known for its unique structure, which includes both phosphorothioyl and sulfanyl groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid typically involves the reaction of 2-ethylhexanol with phosphorus trichloride, followed by the introduction of sulfur and propanedioic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the 2-ethylhexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters, which are important intermediates in the synthesis of various chemicals.
Biology: In biological research, the compound is used to study enzyme mechanisms and as a probe for investigating the role of phosphorus and sulfur in biological systems.
Industry: In industrial applications, the compound is used as an additive in lubricants and as a stabilizer in plastics and polymers.
Mécanisme D'action
The mechanism by which ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid exerts its effects involves the interaction of its phosphorothioyl and sulfanyl groups with various molecular targets. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes. The compound’s unique structure allows it to engage in multiple types of chemical reactions, making it a versatile tool in both research and industrial applications.
Comparaison Avec Des Composés Similaires
- Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate
- Bis(2-ethylhexyl)phosphinic acid
- Bis(2-ethylhexyl) phosphate
Comparison:
- Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: Similar in structure but with different ester groups, leading to variations in reactivity and applications.
- Bis(2-ethylhexyl)phosphinic acid: Lacks the sulfanyl group, which affects its chemical behavior and potential uses.
- Bis(2-ethylhexyl) phosphate: Contains a phosphate group instead of phosphorothioyl, resulting in different chemical properties and applications.
Uniqueness: The presence of both phosphorothioyl and sulfanyl groups in ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid makes it unique among similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications.
Propriétés
Numéro CAS |
190517-76-1 |
|---|---|
Formule moléculaire |
C19H37O6PS2 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]propanedioic acid |
InChI |
InChI=1S/C19H37O6PS2/c1-5-9-11-15(7-3)13-24-26(27,28-17(18(20)21)19(22)23)25-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3,(H,20,21)(H,22,23) |
Clé InChI |
DJHCVFUHGXEMNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)



![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)


![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)

![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)

